

High-Resolution Structural Elucidation and Functional Profiling of C₂₀H₁₆O₂ Isomers

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Compound of Interest

Compound Name: *2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone*

CAS No.: 27798-40-9

Cat. No.: B1607945

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Executive Summary

The molecular formula C₂₀H₁₆O₂ (MW: 288.34 g/mol) represents a chemical space characterized by high unsaturation (Degree of Unsaturation = 13) and significant aromaticity. In drug development and materials science, distinguishing between positional isomers and functional group analogues within this stoichiometry is critical, as they exhibit vastly different solubility profiles, metabolic stabilities, and biological activities.

This guide provides a definitive framework for the identification, differentiation, and characterization of the three primary C₂₀H₁₆O₂ isomers:

- Triphenylacetic Acid (TPAA): A sterically hindered carboxylic acid.
- 4-Benzhydrylbenzoic Acid: A para-substituted benzoic acid derivative.
- Phenyl Diphenylacetate: An ester analogue.

Structural Landscape and Thermodynamic Properties

The high degree of unsaturation (DoU = 13) in C₂₀H₁₆O₂ dictates that these molecules are predominantly composed of aromatic rings. The arrangement of these rings around the

oxygenated functional groups drives the physicochemical divergence.

Comparative Isomer Data

Property	Triphenylacetic Acid (TPAA)	4-Benzhydrylbenzoic Acid	Phenyl Diphenylacetate
CAS Registry	595-91-5	611-95-0	58241-12-6
Structure Type	Tertiary Carboxylic Acid	Secondary Carboxylic Acid	Carboxylic Ester
Core Motif	Trityl group attached to -COOH	Diphenylmethane attached to Benzoic Acid	Diphenylacetic acid esterified with Phenol
Hybridization	Quaternary Carbon	Methine Carbon	Methine Carbon
pKa (Calc)	~3.5 (Acidic)	~4.2 (Acidic)	Neutral (Non-ionizable)
Melting Point	270–273 °C	164–166 °C	82–84 °C
Solubility	Soluble in basic aqueous media	Soluble in basic aqueous media	Insoluble in water; Soluble in DCM/EtOAc

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Critical Insight: The melting point disparity between TPAA (>270°C) and the ester (<85°C) is a primary bulk indicator of structural identity. TPAA's high lattice energy results from the symmetric "propeller" packing of the three phenyl rings.

Analytical Differentiation Strategy

Distinguishing these isomers requires a multi-modal approach. While mass spectrometry provides molecular weight confirmation, it is the fragmentation patterns and NMR chemical shifts that offer definitive proof of structure.

Mass Spectrometry (MS/MS) Profiling

Methodology: Electrospray Ionization (ESI) in Negative Mode (for acids) and Positive Mode (for esters).

- Triphenylacetic Acid (TPAA):
 - Ionization: Strong

at m/z 287.
 - Fragmentation: The dominant pathway is the neutral loss of

(44 Da) to form the highly stable triphenylmethyl (trityl) anion (m/z 243). This peak is often the base peak due to resonance stabilization across three rings.
- 4-Benzhydrylbenzoic Acid:
 - Ionization:

at m/z 287.
 - Fragmentation: Loss of

yields the m/z 243 anion, but secondary fragmentation often shows cleavage at the benzhydryl bridge, yielding m/z 165 (fluorenyl cation equivalent in positive mode) or m/z 77 (phenyl).
- Phenyl Diphenylacetate:
 - Ionization: Poor in negative mode. Requires ESI+ (

 m/z 311).
 - Fragmentation: Cleavage of the ester bond yields a diphenylacetyl cation (m/z 195) and loss of phenol (94 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the "gold standard" for differentiating the aliphatic linkage.

- TPAA: The central carbon is quaternary.
 - NMR: No aliphatic protons. Spectrum shows only aromatic multiplets (7.1–7.4 ppm).
 - NMR: Characteristic quaternary signal at _____ ppm and carbonyl at _____ ppm.
- 4-Benzhydrylbenzoic Acid:
 - NMR: Distinct methine singlet (_____) at _____ ppm.
 - NMR: Methine carbon signal at _____ ppm.
- Phenyl Diphenylacetate:
 - NMR: Methine singlet shifted upfield (_____ ppm) compared to the acid, plus distinct phenol ring protons.

Experimental Protocol: HPLC Separation

This protocol is designed to separate the free acids from the neutral ester and resolve the two acidic isomers based on pi-pi interaction differences.

Objective: Isolate and quantify C₂₀H₁₆O₂ isomers from a crude reaction mixture.

Materials

- Column: Phenyl-Hexyl stationary phase (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3 μ m.
 - Rationale: Phenyl-Hexyl phases provide superior selectivity for aromatic isomers via stacking interactions compared to standard C18 chains.
- Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
- Mobile Phase B: Acetonitrile (MeCN).

Gradient Method

- Equilibration: 40% B for 2 minutes.
- Ramp 1: 40% B to 70% B over 15 minutes. (Separates acids based on polarity).
- Ramp 2: 70% B to 95% B over 5 minutes. (Elutes neutral ester).
- Wash: Hold 95% B for 5 minutes.

Expected Elution Order

- 4-Benzhydrylbenzoic Acid: (Most polar, elutes first).
- Triphenylacetic Acid: (Sterically bulky, slightly more retained due to three rings interacting with the stationary phase).
- Phenyl Diphenylacetate: (Neutral, most hydrophobic, elutes last).

Decision Logic for Identification

The following flowchart illustrates the logical deduction process for identifying an unknown C₂₀H₁₆O₂ sample.



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Figure 1: Decision tree for the structural elucidation of C₂₀H₁₆O₂ isomers based on solubility and NMR spectroscopy.

References

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